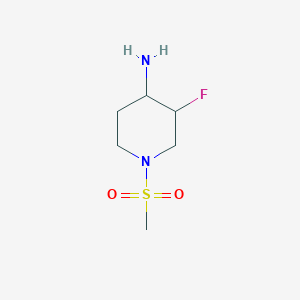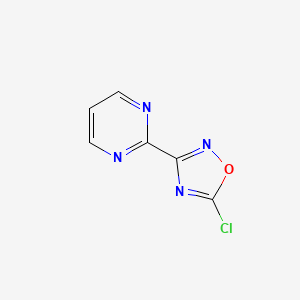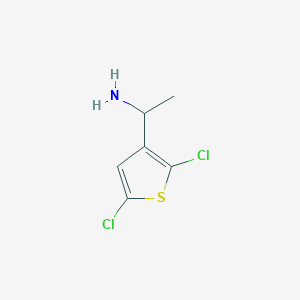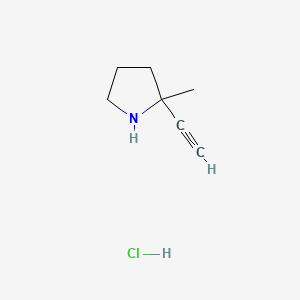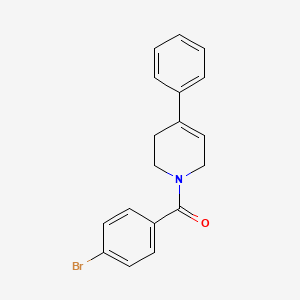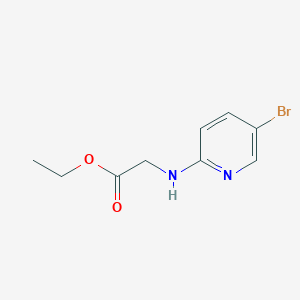
Ethyl (5-bromopyridin-2-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-bromopyridin-2-yl)glycinate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is a derivative of glycine, where the glycine moiety is esterified with ethyl and substituted with a 5-bromopyridin-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl glycinate with 5-bromopyridine-2-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl (5-bromopyridin-2-yl)glycinate may involve large-scale esterification and bromination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-bromopyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (5-bromopyridin-2-yl)glycinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl (5-bromopyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. The glycine ester group may facilitate cellular uptake and enhance the compound’s bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (5-chloropyridin-2-yl)glycinate
- Ethyl (5-fluoropyridin-2-yl)glycinate
- Ethyl (5-iodopyridin-2-yl)glycinate
Uniqueness
Ethyl (5-bromopyridin-2-yl)glycinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
ethyl 2-[(5-bromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12) |
Clave InChI |
QFDSNTWEBQEMMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
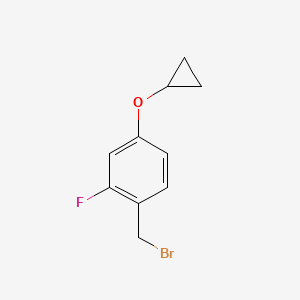
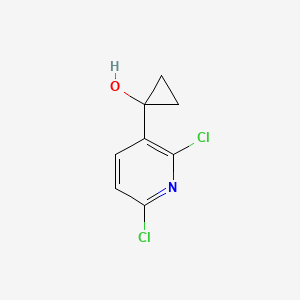

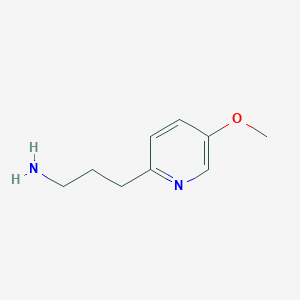
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
